1,2,3-Tris((1-ethoxy)ethoxy)propane

Description

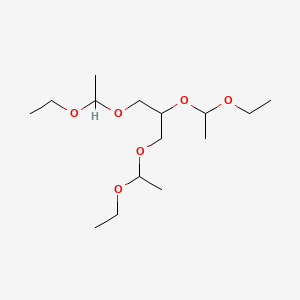

Structure

3D Structure

Properties

CAS No. |

67715-82-6 |

|---|---|

Molecular Formula |

C15H32O6 |

Molecular Weight |

308.41 g/mol |

IUPAC Name |

1,2,3-tris(1-ethoxyethoxy)propane |

InChI |

InChI=1S/C15H32O6/c1-7-16-12(4)19-10-15(21-14(6)18-9-3)11-20-13(5)17-8-2/h12-15H,7-11H2,1-6H3 |

InChI Key |

NSVOKCWMHBVBIU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)OCC(COC(C)OCC)OC(C)OCC |

density |

0.952-0.958 |

physical_description |

colourless liquid with a slight, sharp, fruity odour |

solubility |

insoluble in water; soluble in organic solvents, oils miscible (in ethanol) |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Poly Acetal Compounds

Acetal (B89532) Hydrolysis: Mechanism and Kinetics

Acetal hydrolysis is a reversible process that converts acetals back to their corresponding aldehydes or ketones and alcohols in the presence of an acid catalyst and water. chemistrysteps.comorganicchemistrytutor.comorgoreview.com This reaction is of fundamental importance in organic chemistry, particularly in the context of protecting group strategies.

The acid-catalyzed hydrolysis of acetals proceeds through a stepwise mechanism that is essentially the reverse of acetal formation. youtube.comyoutube.com The generally accepted pathway involves the following key steps:

Protonation of an ether oxygen: The reaction is initiated by the protonation of one of the ether oxygens of the acetal by an acid catalyst, typically a hydronium ion (H₃O⁺), to form a good leaving group (an alcohol). youtube.compearson.comchemguide.co.uk

Formation of a resonance-stabilized carbocation: The protonated oxygen and its attached group leave as a molecule of alcohol, generating a resonance-stabilized carbocation, also known as an oxocarbenium ion. youtube.commasterorganicchemistry.com This step is often the rate-determining step of the hydrolysis reaction. masterorganicchemistry.comnih.gov

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation. youtube.comchemguide.co.uk

Deprotonation to form a hemiacetal: A base (such as water) removes a proton from the newly added water molecule, resulting in the formation of a hemiacetal. pearson.comlibretexts.org

Protonation of the remaining ether oxygen: The other ether oxygen of the hemiacetal is then protonated by the acid catalyst. pearson.com

Elimination of a second alcohol molecule: The protonated oxygen and its attached group are eliminated as a second molecule of alcohol, reforming the carbonyl group of the corresponding aldehyde or ketone. organicchemistrytutor.com

Regeneration of the catalyst: A final deprotonation step regenerates the acid catalyst and yields the final carbonyl compound. chemguide.co.uk

The stability of acetals and the rate at which they undergo hydrolysis are influenced by a variety of structural and electronic factors.

The electronic properties of substituents on the acetal structure play a crucial role in determining its susceptibility to acid-catalyzed cleavage. The rate-determining step of hydrolysis involves the formation of a positively charged oxocarbenium ion intermediate. masterorganicchemistry.comnih.gov Therefore, any factor that stabilizes this intermediate will accelerate the rate of hydrolysis.

Electron-donating groups: Substituents that can donate electron density to the carbocationic center will stabilize the intermediate and thus increase the rate of hydrolysis. nih.gov For instance, acetals derived from aldehydes or ketones with electron-rich aromatic rings or adjacent alkyl groups will hydrolyze more rapidly.

Electron-withdrawing groups: Conversely, electron-withdrawing groups will destabilize the oxocarbenium ion, leading to a slower rate of hydrolysis. nih.govnih.gov This is because they intensify the positive charge on the intermediate, making it less stable. Studies have shown a significant difference in cleavage rates based on the proximity of electron-withdrawing groups to the acetal moiety. nih.gov

A Hammett plot for the hydrolysis of substituted benzylidene acetals yields a ρ value of approximately -4.06, indicating a strong development of positive charge in the transition state, similar to an Sₙ1-like process. nih.govnih.govresearchgate.net This large negative value underscores the profound influence of electronic effects on acetal lability.

| Substituent | σ Value | log(k/k₀) |

|---|---|---|

| p-OCH₃ | -0.27 | 1.10 |

| p-CH₃ | -0.17 | 0.69 |

| H | 0.00 | 0.00 |

| p-Cl | 0.23 | -0.93 |

| m-NO₂ | 0.71 | -2.88 |

In the synthesis of complex molecules with multiple functional groups, it is often necessary to protect and deprotect different groups selectively. bham.ac.ukjocpr.com This is achieved through the use of "orthogonal" protecting groups, which can be removed under specific conditions without affecting other protecting groups present in the molecule. numberanalytics.comthieme-connect.de

Acetals are a versatile class of protecting groups for aldehydes and ketones because their stability can be tuned by modifying their structure. masterorganicchemistry.comijsdr.org This allows for differential hydrolysis, where one acetal can be cleaved selectively in the presence of another.

For example, acyclic acetals are generally more labile to acid hydrolysis than cyclic acetals derived from 1,3-diols. thieme-connect.de Furthermore, the electronic effects discussed previously can be exploited to design acetals with varying degrees of acid sensitivity. An acetal with electron-donating groups will be more acid-labile and can be removed under milder acidic conditions than an acetal with electron-withdrawing groups. nih.gov This principle allows for a sequential deprotection strategy, a cornerstone of modern organic synthesis. bham.ac.ukjocpr.com

| Acetal Type | Structure | Relative Rate of Hydrolysis | Cleavage Conditions |

|---|---|---|---|

| Dimethyl Acetal | R-CH(OCH₃)₂ | High | Mild aqueous acid |

| 1,3-Dioxolane | Cyclic (from ethylene (B1197577) glycol) | Moderate | Aqueous acid |

| 1,3-Dioxane | Cyclic (from 1,3-propanediol) | Low | Stronger aqueous acid |

| Benzylidene Acetal | Cyclic (from benzaldehyde) | Variable (depends on substituents) | Aqueous acid |

Factors Governing Acetal Stability and Cleavage Rates

Further Chemical Transformations Involving Acetal Moieties

Beyond their role as protecting groups, acetal moieties can participate in a variety of chemical transformations, serving as activated intermediates in organic synthesis.

The oxocarbenium ion, the key intermediate in acetal hydrolysis, is a potent electrophile and can be trapped by various nucleophiles other than water. masterorganicchemistry.com This reactivity forms the basis for a range of synthetic methodologies. For instance, the reaction of acetals with silyl (B83357) enol ethers, catalyzed by a Lewis acid, is a powerful method for carbon-carbon bond formation, known as the Mukaiyama aldol (B89426) reaction.

Furthermore, acetals can be converted into other functional groups. For example, treatment of acetals with reducing agents like diisobutylaluminium hydride (DIBAL-H) can lead to the formation of ethers. The specific reaction pathways and products depend on the structure of the acetal and the reaction conditions employed. While there is no specific information found for "1,2,3-Tris((1-ethoxy)ethoxy)propane" participating as an activated intermediate, the general reactivity of acetals suggests its potential in such transformations. contaminantdb.ca

Controlled and Selective Deprotection Methodologies for Poly-Acetals

The selective deprotection of poly-acetals, which involves the cleavage of one or more acetal groups while leaving others intact, is a significant challenge in synthetic chemistry. The reactivity of each acetal in a molecule like this compound is influenced by its specific electronic and steric environment. Generally, acetal hydrolysis is catalyzed by acid and proceeds through a resonance-stabilized carboxonium ion intermediate. researchgate.net The stability of this intermediate is a key factor in determining the rate of cleavage. researchgate.net

A variety of methods have been developed for the deprotection of acetals, with the choice of reagent and conditions determining the selectivity. organic-chemistry.org For a poly-acetal, achieving selective deprotection would require exploiting subtle differences between the acetal groups.

Common Deprotection Reagents and their Potential for Selectivity:

| Reagent/Catalyst | Conditions | Characteristics and Selectivity |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Mild to strong acidic pH | Generally non-selective for poly-acetals, leading to complete deprotection. youtube.com |

| Lewis Acids (e.g., TiCl₄, ZnCl₂, Sc(OTf)₃) | Aprotic solvents | Can offer improved selectivity based on the chelating ability of the substrate and the nature of the Lewis acid. |

| Iodine | Neutral, wet organic solvents | Mild and chemoselective, tolerating many other functional groups. organic-chemistry.org |

| Cerium(III) Triflate | Wet nitromethane, room temperature | Highly chemoselective for acetal and ketal cleavage under nearly neutral pH. organic-chemistry.org |

| Sodium Tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Catalytic amounts can effect rapid deprotection under mild conditions. organic-chemistry.org |

This table presents a selection of common deprotection reagents and their general characteristics. The specific outcome for this compound would require experimental investigation.

In the case of this compound, the three acetal groups are structurally very similar, each being a mixed acetal of acetaldehyde, ethanol, and one of the hydroxyl groups of glycerol (B35011). hmdb.ca This similarity makes selective deprotection particularly challenging. Any subtle differences in the electronic environment of the three acetal linkages would need to be exploited. For instance, the central acetal is attached to a secondary carbon of the glycerol backbone, while the two terminal acetals are attached to primary carbons. This slight difference might be a handle for achieving selectivity with a carefully chosen sterically demanding Lewis acid catalyst.

Computational Chemistry in Acetal Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricacies of reaction mechanisms that are often difficult to probe experimentally. For poly-acetals like this compound, computational methods can offer insights into the energetics of formation and hydrolysis, as well as predict the reactivity and selectivity of various transformations.

Quantum Chemical Studies on Acetal Formation and Hydrolysis Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and high-level ab initio methods like Coupled Cluster (CCSD(T)), are instrumental in elucidating the potential energy surfaces of chemical reactions. researchgate.netnih.gov For acetal hydrolysis, the mechanism is well-established to proceed via a protonation step followed by the formation of a carboxonium ion intermediate, which is the rate-determining step. researchgate.net

Computational studies on simpler acetals have quantified the activation barriers and reaction energies for these steps. These studies confirm that the stability of the carboxonium ion is paramount; substituents that can stabilize the positive charge, either through induction or resonance, lower the activation energy for hydrolysis. researchgate.net

For this compound, quantum chemical calculations could be employed to model the stepwise hydrolysis. It would be expected that the energy profile for the cleavage of each of the three acetal groups would be very similar. However, subtle differences in the transition state energies could arise from long-range electrostatic interactions and conformational effects within the molecule.

Hypothetical Energetic Parameters for Acetal Hydrolysis:

| Reaction Step | Parameter | Typical Calculated Value Range (kcal/mol) |

| Protonation of Acetal Oxygen | Reaction Energy | -5 to -15 |

| Formation of Carboxonium Ion (Rate-Determining Step) | Activation Energy | +15 to +30 |

| Nucleophilic Attack of Water on Carboxonium Ion | Activation Energy | Low (often barrierless) |

| Overall Hydrolysis | Reaction Energy | Varies (can be slightly endergonic or exergonic) |

This table provides illustrative energy ranges for the steps in acid-catalyzed acetal hydrolysis based on general computational studies of acetals. Specific values for this compound would require dedicated calculations.

Computational Prediction of Reactivity and Selectivity in Acetal Transformations

Beyond energetics, computational models can predict the reactivity and selectivity of chemical transformations. For poly-acetals, this could involve predicting which acetal group is most susceptible to cleavage under specific conditions. Techniques like the Fukui function analysis or mapping the electrostatic potential can identify the most electrophilic or nucleophilic sites in a molecule, offering clues to its reactivity.

In the context of this compound, computational models could be used to:

Analyze the charge distribution across the three acetal groups to identify any differences in the partial positive charges on the central carbon atoms of the acetals.

Model the interaction with different catalysts , such as various Lewis acids, to predict which acetal might preferentially coordinate and react.

Simulate the reaction dynamics to understand the conformational changes that occur during the hydrolysis process and how they might influence selectivity.

Applications and Functionalization in Advanced Chemical Synthesis and Materials Science Research

Strategic Use as a Protecting Group in Complex Molecule Synthesis

In the intricate landscape of multi-step organic synthesis, protecting groups are indispensable tools. They are temporarily installed to mask a reactive functional group, preventing it from interfering with subsequent chemical transformations. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable with high selectivity and yield when its protective role is complete.

The ethoxyethyl (EE) group, which characterizes 1,2,3-Tris((1-ethoxy)ethoxy)propane, is a classic example of an acetal-type protecting group for hydroxyl functions. It is typically formed by the acid-catalyzed addition of an alcohol to ethyl vinyl ether. This protection strategy is favored for its stability under basic, nucleophilic, and organometallic conditions, while being easily cleaved under mild acidic conditions.

Protection of Hydroxyl Groups in Multi-Step Organic Transformations

The protection of alcohols is a fundamental requirement in the synthesis of complex organic molecules such as natural products, pharmaceuticals, and other fine chemicals. Polyols, which are compounds containing multiple hydroxyl groups like glycerol (B35011), present a significant challenge as their hydroxyls often have similar reactivities. The selective protection of one or more of these groups is crucial for achieving desired transformations on the remaining free hydroxyls or other parts of the molecule.

This compound represents a fully protected form of glycerol. By masking all three hydroxyl groups, it allows chemists to build other parts of a target molecule without the risk of unintended side reactions involving the glycerol core. The EE groups are stable to a wide range of non-acidic reagents, making them compatible with many standard synthetic operations, including oxidation, reduction with hydrides, and organometallic additions. When the synthetic sequence requires the hydroxyl groups to be revealed, the EE acetals can be hydrolyzed under mild aqueous acidic conditions, regenerating the glycerol backbone.

Table 1: Stability of Common Hydroxyl Protecting Groups

| Protecting Group | Abbreviation | Stable To (Examples) | Cleavage Conditions (Examples) |

|---|---|---|---|

| Ethoxyethyl Ether | EE | Bases (NaOH, Pyridine), Organometallics (RLi, RMgX), Hydride Reagents (LiAlH₄, NaBH₄) | Mild Acid (p-TsOH, PPTS), Aqueous Acid (dil. HCl) |

| Benzyl Ether | Bn | Acid, Base, Oxidants, Reductants | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acid |

| tert-Butyldimethylsilyl Ether | TBDMS, TBS | Bases, Mild Acid, Many Oxidants/Reductants | Fluoride Ion (TBAF), Strong Acid (TFA) |

| Acetate Ester | Ac | Mild Acid, Catalytic Hydrogenation | Base (NaOH, K₂CO₃), Acid (HCl, H₂SO₄) |

Applications in Carbohydrate Chemistry and Glycomimetics

Carbohydrate chemistry is a field defined by the challenge of managing a high density of hydroxyl groups with subtle differences in reactivity. nih.govwiley-vch.de The synthesis of oligosaccharides and glycomimetics—molecules that mimic the structure of natural sugars—demands a sophisticated use of protecting group strategies to control the stereochemical outcome of glycosylation reactions and to differentiate between various hydroxyl positions. nih.govwiley-vch.denih.gov

Protecting groups in carbohydrate chemistry do more than just mask functional groups; they influence the reactivity of the sugar building blocks and can direct the stereochemistry of newly formed glycosidic bonds. nih.govnih.gov While not a carbohydrate itself, the glycerol backbone, when appropriately functionalized, can be used as a scaffold for creating glycomimetics. Protecting the hydroxyl groups of a glycerol-based scaffold with groups like ethoxyethyl allows for selective modifications, such as the attachment of sugar units or other pharmacophores, to build complex molecules that can interact with biological systems. The stability of the EE group to many conditions used in glycosylation chemistry makes it a viable, albeit less common, choice in this field.

Utility in Oligonucleotide and Nucleoside Synthesis

The chemical synthesis of DNA and RNA oligonucleotides is another area where protecting groups are of paramount importance. umich.edu The process involves the sequential coupling of nucleoside building blocks, each containing reactive hydroxyl, amino, and phosphate (B84403) groups. umich.edu To ensure the correct formation of the phosphodiester backbone, all other reactive sites must be temporarily masked. nih.gov

The primary (5') and secondary (2' and 3') hydroxyl groups of the ribose or deoxyribose sugar are key reaction sites. umich.edu Protecting groups used for these hydroxyls must be stable to the coupling conditions and selectively removable at different stages of the synthesis. umich.edu While trityl-based ethers (like DMT) are standard for the 5'-hydroxyl and silyl (B83357) ethers are often used for the 2'-hydroxyl in RNA synthesis, acetal-type protecting groups like EE have also been explored. umich.eduspringernature.com A fully protected glycerol derivative like this compound could conceptually serve as a non-nucleosidic linker or a branching point in the synthesis of specialized oligonucleotide structures, where its three protected hydroxyls offer attachment points for different chains or functional molecules after deprotection.

Intermediate in the Synthesis of Functional Polymeric Materials

Protected polyols are fundamental building blocks in materials science, particularly for the creation of highly branched, three-dimensional polymers. This compound, as a protected form of the trifunctional glycerol molecule, is an ideal starting point or core molecule for the synthesis of complex macromolecules like dendrimers and hyperbranched polymers.

Synthesis of Dendrimers and Hyperbranched Polymers Utilizing Protected Polyols

Dendrimers are perfectly branched, monodisperse macromolecules with a central core, repeating branched units, and a high density of functional groups on their surface. japsonline.comresearchgate.net Hyperbranched polymers are similar but have a more irregular branching pattern. Glycerol is a popular choice as a natural, biocompatible core molecule for the synthesis of these polymers. acs.orgelectronicsandbooks.comnih.govresearchgate.net

The synthesis of dendrimers from a glycerol core requires that the hydroxyl groups be reactive only at the desired stage. acs.orgmdpi.com Starting with a protected core, such as this compound, would involve deprotecting the hydroxyls and then reacting them with branched monomer units in a stepwise fashion to build up the dendritic structure generation by generation. The protected glycerol core ensures that the core structure remains intact and does not interfere during the preparation and activation of the monomer units that will be attached to it.

The construction of dendrimers can be achieved through two primary strategies: the divergent approach and the convergent approach. japsonline.commdpi.comnih.govasianjpr.com

Divergent Synthesis: This method, pioneered by Tomalia, starts from a multifunctional core molecule and builds the dendrimer outwards. japsonline.comasianjpr.com In the context of a glycerol core, the three hydroxyl groups would be deprotected and reacted with a monomer containing at least two protected functional groups. mdpi.com This completes the first "generation." The new peripheral groups are then deprotected (activated), and the process is repeated to add the next generation. This approach is efficient for producing large quantities of dendrimers. mdpi.com However, as the dendrimer grows, the increasing number of reactions on the periphery can lead to defects, such as incomplete reactions or side reactions, making purification difficult and compromising the monodispersity of the final product. japsonline.comresearchgate.net

Convergent Synthesis: Developed by Fréchet, this approach builds the dendrimer from the outside-in. japsonline.com Wedge-shaped dendritic fragments, called dendrons, are synthesized first. In the final step, these pre-formed dendrons are attached to a multifunctional core molecule, such as glycerol. researchgate.netmdpi.com The advantage of this method is that it allows for much easier purification, as the smaller dendrons can be readily separated from any unreacted starting materials. japsonline.com This results in a more structurally perfect and monodisperse dendrimer. The primary limitation of the convergent approach is that attaching the large dendrons to the core can become sterically hindered, which typically limits the synthesis to lower-generation dendrimers. researchgate.netasianjpr.com

Tailored Functionalization of Dendritic Peripheries

Dendritic polymers, characterized by their highly branched, three-dimensional structures, offer a vast number of terminal groups on their periphery. thno.org The precise functionalization of these peripheries is critical for tailoring the properties of the dendrimer for specific applications, such as drug delivery, catalysis, and gene therapy. researchgate.netnih.gov The use of a protected glycerol derivative like this compound provides a strategic advantage in the divergent synthesis of dendrimers, where the molecule grows outwards from a central core. nih.govacs.org

In this approach, the core molecule can be reacted with a monomer unit derived from this compound. The acetal (B89532) protecting groups, in this case, the (1-ethoxy)ethoxy groups, are stable under the conditions required for the coupling reactions. Once the desired generation of the dendrimer is achieved, these protecting groups can be selectively removed under acidic conditions to reveal the terminal hydroxyl groups. This process is illustrated in the synthesis of glycerol-based dendrimers where iterative steps of allylation and dihydroxylation, or the use of "click" chemistry, expand the dendritic structure. nih.govrsc.org

The deprotected hydroxyl groups on the dendritic periphery can then be further functionalized with a wide array of molecules, including but not limited to:

Bioactive Molecules: For targeted drug delivery or therapeutic applications.

Catalytic Moieties: To create dendritic catalysts with high local concentrations of active sites.

Hydrophilic/Hydrophobic Groups: To control the solubility and self-assembly properties of the dendrimer.

The ability to control the step-wise deprotection and subsequent functionalization allows for the creation of dendrimers with precisely engineered surfaces, a critical aspect for their function in advanced applications.

| Dendrimer Functionalization Step | Role of Protected Glycerol Moiety | Key Reaction Type | Resulting Functionality |

| Dendrimer Growth (Divergent) | Serves as a branching unit with protected hydroxyls. | Coupling Reactions | Expansion of dendritic generations. |

| Peripheral Deprotection | Acetal groups are removed to expose hydroxyls. | Acid-catalyzed Hydrolysis | Terminal -OH groups available for functionalization. |

| Tailored Functionalization | Exposed hydroxyls react with desired molecules. | Esterification, Etherification, etc. | Dendrimer with customized surface properties. |

Preparation of Polyethers from Acetal-Functionalized Monomers

Polyethers are a significant class of polymers with applications ranging from biomedical materials to industrial surfactants. The synthesis of polyethers can be achieved through the ring-opening polymerization of epoxides or the direct polymerization of diols. rsc.orgrsc.org Glycerol and its derivatives are common starting materials for polyether synthesis, often acting as multifunctional initiators to create branched or star-shaped polymers. researchgate.netnih.gov

This compound, after selective deprotection to reveal one or more hydroxyl groups, can serve as a monomer in polyether synthesis. For instance, partial hydrolysis could yield a diol with a remaining protected hydroxyl group. This acetal-functionalized monomer can then be polymerized. The presence of the acetal protecting group during polymerization prevents unwanted side reactions and allows for the synthesis of polyethers with latent functionality along the polymer backbone.

After polymerization, the acetal groups can be hydrolyzed to yield a polyether with pendant hydroxyl groups. These hydroxyl groups can then be used for further functionalization, such as cross-linking to form hydrogels or for the attachment of other chemical entities. This strategy allows for the creation of functional polyethers with controlled architecture and tailored properties. The polymerization of short-chain alkyl glycidyl (B131873) ethers, which are structurally related to derivatives of glycerol, is a known method to produce biocompatible polyethers with tunable properties. nih.gov

| Monomer/Initiator Type | Polymerization Method | Resulting Polymer Structure | Post-Polymerization Modification |

| Glycerol (unprotected) | Ring-opening polymerization of epoxides | Branched/Star Polyether | Functionalization of terminal hydroxyls |

| Acetal-functionalized Glycerol Derivative | Polycondensation or Ring-opening | Linear/Branched Polyether with protected hydroxyls | Deprotection and functionalization of pendant hydroxyls |

Future Research Directions and Emerging Perspectives

Advancements in Green Chemistry for Acetal (B89532) Synthesis and Applications

The pursuit of environmentally benign chemical processes has cast a spotlight on the synthesis of acetals, including 1,2,3-Tris((1-ethoxy)ethoxy)propane. Green chemistry principles are being applied to revolutionize how these compounds are made, with a focus on sustainable catalysts and intensified, waste-reducing processes. ymerdigital.comijsdr.orgpnas.org

Development of Sustainable Catalytic Systems for Glycerol (B35011) Acetalization

Glycerol, a readily available byproduct of biodiesel production, is a key feedstock for the synthesis of valuable acetals. frontiersin.org The acetalization of glycerol, a reaction that forms the core structure of compounds like this compound, is a major area of research. frontiersin.orgmdpi.com Scientists are actively developing sustainable catalytic systems to drive this reaction efficiently and cleanly.

Heterogeneous catalysts, such as zeolites, heteropolyacids, and metal oxides, are at the forefront of this research. frontiersin.orgmdpi.commdpi.com These solid catalysts are favored for their ease of separation from the reaction mixture, which simplifies purification and reduces waste. For instance, modified mordenite (B1173385) catalysts have demonstrated high activity, achieving up to 99% yield of solketal (B138546) (a related glycerol acetal) under mild conditions. acs.org Similarly, sulfated ceria-zirconia catalysts have shown promise for the acetalization of glycerol with benzaldehyde, highlighting the potential for creating diverse acetal structures. nih.gov

Ionic liquids are also being explored as both catalysts and environmentally friendly solvents for glycerol acetalization. mdpi.com Their tunable properties and ability to function as both homogeneous and heterogeneous catalysts offer unique advantages. mdpi.com Research has shown that certain acidic ionic liquids can lead to high product yields in the condensation of glycerol with ketones. mdpi.com

The table below summarizes the performance of various sustainable catalytic systems in glycerol acetalization reactions.

| Catalyst | Reactants | Conversion (%) | Selectivity (%) | Reference |

| Modified Mordenite | Crude Glycerol & Acetone | - | 99 (Solketal Yield) | acs.org |

| SO42-/CeO2–ZrO2 | Glycerol & Benzaldehyde | 86 | 87.20 (1,3-dioxolane) | nih.gov |

| [MeSO3bmim][MeSO4] (Ionic Liquid) | Glycerol & Cyclohexanone | 87 | 99 (Acetal) | mdpi.com |

| Amberlyst-15 | Glycerol & Acetaldehyde | 70-80 | - | mdpi.com |

Process Intensification and Waste Reduction in Acetal Chemistry

Process intensification, a strategy aimed at making chemical processes smaller, more efficient, and less wasteful, is a key aspect of green acetal chemistry. periodic-table-of-green-and-sustainable-chemistry.comresearchgate.net By combining multiple operations into a single unit and utilizing innovative reactor designs, researchers are working to minimize energy consumption and waste generation in acetal production. researchgate.netmdpi.com

One approach is the use of continuous-flow reactors, which offer better control over reaction conditions and can be easily scaled up by "numbering up" – adding more small reactors in parallel – rather than building larger, more complex vessels. periodic-table-of-green-and-sustainable-chemistry.comresearchgate.net This method can lead to significant reductions in capital and operating costs. periodic-table-of-green-and-sustainable-chemistry.com The integration of reaction and separation steps, for example through reactive distillation, is another promising avenue for process intensification in acetal synthesis.

The focus on waste reduction also extends to the use of crude glycerol directly from biodiesel production, which avoids costly purification steps. acs.org Developing catalysts that are tolerant to impurities present in crude glycerol is a critical area of research. acs.org

Novel Material Design through Acetal Functionality

The unique chemical properties of the acetal group, particularly its susceptibility to hydrolysis under acidic conditions, make it a valuable component in the design of "smart" materials. acs.orgresearchgate.netnih.gov

Exploration of pH-Responsive Systems Based on Acetal Hydrolysis

The cleavage of the acetal linkage in an acidic environment is a well-understood chemical transformation. chemistrysteps.com This property is being harnessed to create materials that respond to changes in pH. acs.orgresearchgate.net Such pH-responsive systems have significant potential in various fields, especially in drug delivery. acs.orgnih.gov

By incorporating acetal linkages into polymer structures, scientists can design nanoparticles and other delivery vehicles that are stable at the neutral pH of the bloodstream but release their therapeutic cargo in the acidic microenvironments of tumors or within specific cellular compartments like endosomes and lysosomes. acs.orgresearchgate.net The rate of this release can be fine-tuned by modifying the chemical structure of the acetal, allowing for controlled and targeted drug delivery. acs.orgnih.govacs.org

The hydrolysis kinetics of different acetal structures have been studied extensively, with half-lives at acidic pH ranging from minutes to days. acs.org This tunability is crucial for designing materials for a wide array of applications. acs.org The table below illustrates the effect of substituents on the hydrolysis rate of benzylidene acetals.

| Substituent on Phenyl Ring | Half-life at pH 5 | Relative Hydrolysis Rate | Reference |

| Unsubstituted | ~4 minutes (in TFA) | 1 | nih.gov |

| para-Trifluoromethyl | ~12.3 hours (in TFA) | Slower by orders of magnitude | nih.gov |

Note: TFA (trifluoroacetic acid) was used to accelerate the hydrolysis for experimental convenience.

Engineering of Polyol-Derived Materials with Tunable Properties

Polyols, such as glycerol, serve as versatile building blocks for creating a wide range of polymeric materials. nih.govresearchgate.net By reacting polyols with other monomers, it is possible to engineer materials with specific, tunable properties. nih.govrsc.org The inclusion of acetal functionalities, derived from compounds like this compound, can introduce new dimensions of control over material behavior.

Researchers are exploring the synthesis of polyol-derived polyesters and polyurethanes with adjustable mechanical properties, degradation rates, and biocompatibility. nih.govnih.govmdpi.com The structure of the polyol, including the number of hydroxyl groups and chain length, plays a crucial role in determining the final properties of the polymer. nih.gov For instance, the use of different diacids in condensation with polyols can modify the crystallinity and thermal properties of the resulting polyesters. rsc.org

The development of dynamic covalent networks based on acetal exchange reactions is another exciting frontier. rsc.org These materials can be reprocessed, recycled, and even self-heal, opening up possibilities for more sustainable and durable products. rsc.org

Integration of Automated Synthesis and Flow Chemistry in Acetal Production

The principles of automation and flow chemistry are being increasingly applied to the synthesis of complex molecules, including acetals. researchgate.netbeilstein-journals.orgnih.gov This integration promises to accelerate the discovery of new materials and optimize their production.

Automated flow synthesis platforms allow for the rapid screening of reaction conditions and the efficient production of libraries of compounds with varying structures. nih.govresearchgate.net By combining robotic systems with continuous-flow reactors and in-line analytical tools, researchers can quickly identify optimal synthetic routes and scale them up. youtube.com This approach is particularly valuable for the development of novel acetal-based materials, where subtle changes in structure can lead to significant differences in properties.

The use of machine learning algorithms to guide automated synthesis is an emerging trend. youtube.com These algorithms can analyze experimental data in real-time and suggest new experiments to perform, leading to a more efficient and intelligent process of discovery and optimization. youtube.com The ultimate goal is to create "dial-a-molecule" systems that can produce a desired acetal on demand with minimal human intervention. researchgate.net

Advantages and Challenges of Continuous-Flow Methodologies

Continuous-flow chemistry is emerging as a powerful tool for the synthesis of various chemical entities, including polymers and fine chemicals. acs.orgnih.govresearchgate.net This methodology offers several advantages over traditional batch processing, making it an attractive area of research for the synthesis of polyacetals like this compound.

Advantages:

Continuous-flow systems offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and efficiency. nih.govresearchgate.net The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, which is crucial for managing exothermic reactions and ensuring safety. researchgate.net This enhanced control can lead to the synthesis of polymers with well-defined molecular characteristics. nih.gov Furthermore, continuous-flow setups can be readily automated and integrated into multi-step synthetic sequences, potentially streamlining the production of complex molecules. numberanalytics.com

A key advantage of flow chemistry is the ability to safely handle hazardous reagents and intermediates by minimizing the reaction volume at any given time. This intrinsic safety feature is particularly beneficial for industrial-scale production. researchgate.net The spatial and temporal control afforded by flow reactors also opens up possibilities for producing complex polymeric architectures that are challenging to achieve in batch processes. acs.orgnih.gov

Challenges:

Despite the numerous benefits, the application of continuous-flow methodologies to the synthesis of polymers, including polyacetals, is not without its challenges. A significant hurdle is the handling of solids, which can lead to clogging and pressure fluctuations within the reactor. researchgate.net Changes in viscosity during polymerization can also disrupt flow dynamics and limit the synthesis to lower molecular weight polymers. researchgate.net

Scaling up from laboratory-scale flow reactors to industrial production can be complex. While numbering-up (using multiple reactors in parallel) is a common strategy, it can be costly and require sophisticated flow distribution systems. Maintaining consistent mixing and heat transfer upon scaling up remains a critical challenge. researchgate.net For the synthesis of complex polymers like block copolymers with immiscible segments, developing a single, continuous "one-pot" system is a significant but desirable goal. acs.org Overcoming these challenges will be crucial for the widespread adoption of continuous-flow synthesis for compounds like this compound.

Theoretical and Computational Advances in Predicting Acetal Behavior

The development of sophisticated computational tools is revolutionizing our ability to predict and understand the behavior of chemical compounds at a molecular level. For acetals, these advances are paving the way for more rational design of synthetic routes and a deeper understanding of their reaction mechanisms.

High-Throughput Screening and Machine Learning for Reaction Optimization

High-throughput experimentation (HTE) and machine learning (ML) are becoming indispensable tools for accelerating the discovery and optimization of chemical reactions. beilstein-journals.orgsemanticscholar.orgnih.gov These data-driven approaches offer a paradigm shift from traditional, one-variable-at-a-time experimentation to a more holistic and efficient exploration of the reaction space.

High-Throughput Screening (HTE):

HTE platforms, which utilize automated systems to perform a large number of experiments in parallel, are being increasingly used to rapidly screen for optimal reaction conditions. beilstein-journals.orgsemanticscholar.org By systematically varying parameters such as catalysts, solvents, and reagents, researchers can quickly identify the most promising conditions for a given transformation. For instance, HTE has been successfully employed to screen for catalysts and bases in cross-coupling reactions, leading to the identification of highly efficient systems. acs.org The data generated from HTE can be used to train machine learning models, further enhancing the efficiency of reaction optimization. semanticscholar.org While direct HTE studies on the synthesis of this compound are not yet prevalent, the principles can be readily applied to optimize the acid-catalyzed acetalization reaction from which it is formed. acs.org

Machine Learning (ML):

Machine learning algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes. nih.govresearchgate.netbeilstein-journals.org Neural network models, for example, have been developed to predict the most suitable catalysts, solvents, reagents, and temperatures for a wide range of organic reactions with considerable accuracy. nih.govresearchgate.net These models can learn the complex relationships between reactants, products, and reaction conditions, thereby guiding experimental efforts and reducing the number of required experiments. beilstein-journals.org For acetal synthesis, ML models could be trained to predict the yield and selectivity of the reaction based on the structures of the starting aldehyde/ketone and alcohol, as well as the type and concentration of the acid catalyst.

The integration of HTE and ML creates a powerful closed-loop system for autonomous reaction optimization. The HTE platform generates data, which is then used to train and refine the ML model. The model, in turn, suggests the next set of experiments to be performed, leading to a rapid convergence on the optimal reaction conditions. semanticscholar.org

| Technology | Application in Acetal Synthesis Optimization | Potential Benefits |

| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, solvents, and reaction conditions for acetal formation. | Accelerated discovery of optimal synthetic routes; generation of large datasets for machine learning. semanticscholar.orgacs.org |

| Machine Learning (ML) | Prediction of reaction yield and selectivity; recommendation of optimal reaction conditions (catalyst, solvent, temperature). nih.govresearchgate.netbeilstein-journals.org | Reduced experimental effort and cost; improved understanding of reaction mechanisms through data analysis. |

Mechanistic Elucidation via Advanced Computational Modeling

Advanced computational modeling techniques, particularly Density Functional Theory (DFT), are providing unprecedented insights into the mechanisms of chemical reactions. These methods allow for the detailed investigation of reaction pathways, transition states, and the influence of various factors on reaction kinetics and thermodynamics.

For acetal chemistry, computational modeling has been instrumental in elucidating the mechanism of both their formation and hydrolysis. masterorganicchemistry.comchemistrysteps.comlibretexts.org The acid-catalyzed formation of acetals proceeds through a series of steps involving protonation of the carbonyl group, nucleophilic attack by the alcohol to form a hemiacetal, followed by further protonation and elimination of water to form an oxonium ion, which is then attacked by a second alcohol molecule. libretexts.org Computational studies can model each of these elementary steps, providing information on their energy barriers and the structure of intermediates and transition states.

Furthermore, computational methods are being developed to predict the stability of molecules. acs.org For a compound like this compound, computational models could be used to predict its conformational preferences and stability under various conditions. While specific computational studies on this particular molecule are not widely available, the general principles of computational chemistry can be applied to gain a deeper understanding of its behavior. nih.govhmdb.cauni.luebi.ac.ukcontaminantdb.cathegoodscentscompany.com

A data-intensive approach, combining experimental data with computational modeling, is emerging as a powerful strategy for mechanistic elucidation. nih.gov By correlating experimental observations with computational predictions, researchers can build robust mechanistic models that can be used to predict the outcomes of new reactions and guide the design of novel catalysts and reaction conditions.

| Computational Method | Application in Acetal Chemistry | Insights Gained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for acetal formation and hydrolysis. masterorganicchemistry.comchemistrysteps.comlibretexts.org | Detailed understanding of reaction pathways, transition state structures, and energy barriers. |

| Data-Intensive Mechanistic Analysis | Combining experimental data with computational modeling to build predictive mechanistic models. nih.gov | Rational catalyst design and prediction of reaction outcomes. |

Q & A

Basic: What synthetic methodologies are documented for 1,2,3-Tris((1-ethoxy)ethoxy)propane (TEEP), and how are reaction conditions optimized?

Answer:

TEEP is synthesized via acid-catalyzed acetalization of glycerol with ethyl vinyl ether. Key parameters include:

- Stoichiometry: A 3:1 molar ratio of ethyl vinyl ether to glycerol ensures complete substitution.

- Catalyst: Sulfuric acid (0.5–1.0 wt%) at 40–60°C minimizes side reactions.

- Purification: Vacuum distillation (100–120°C, 0.1 mmHg) or silica gel chromatography removes unreacted starting materials. Purity (>95%) is verified via GC-FID .

Basic: What physicochemical properties are critical for characterizing TEEP, and how are they measured?

Answer:

Advanced: How do pH and temperature affect TEEP’s hydrolysis kinetics, and what experimental designs are recommended?

Answer:

Hydrolysis follows pseudo-first-order kinetics, accelerated in acidic (pH <4) and elevated temperature conditions (e.g., 37°C for physiological studies).

- Experimental setup: Incubate TEEP in buffered solutions (pH 2–10) at 25–60°C.

- Analysis: Quantify residual TEEP and hydrolysis products (ethanol, glycerol derivatives) via GC or HPLC. Activation energy () is derived from Arrhenius plots .

Advanced: What in vitro models are validated for studying TEEP’s metabolic fate and toxicity?

Answer:

- Digestion models: Simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) assess hydrolysis into ethanol and glycerol. Ethanol release is measured via alcohol dehydrogenase assays .

- Cytotoxicity: Caco-2 cell monolayers evaluate intestinal absorption potential (IC₅₀ via MTT assay). EC₅₀ values >1 mM suggest low acute toxicity .

Advanced: How can researchers address discrepancies in reported toxicity profiles of TEEP?

Answer:

Contradictions may arise from:

- Impurity interference: Ensure batch purity >97% via GC and elemental analysis.

- Degradation artifacts: Conduct stability studies under experimental storage conditions (e.g., -20°C vs. 4°C).

- Model variability: Use standardized cell lines (HepG2, HEK293) and cross-validate with in vivo data (e.g., rodent LD₅₀ studies) .

Basic: What analytical techniques are recommended for verifying TEEP purity and structural integrity?

Answer:

- Gas chromatography (GC): Polar columns (e.g., Chromosorb P with TCEP coating) achieve >99.9% isomer separation .

- NMR spectroscopy: ¹H NMR (δ 1.2 ppm for ethoxy CH₃, δ 3.5–4.5 ppm for acetal protons) and ¹³C NMR confirm structure .

- Elemental analysis: Nitrogen content (theoretical 16.7%) validates stoichiometry .

Advanced: What computational methods predict TEEP’s reactivity in complex matrices?

Answer:

- DFT calculations: Model hydrolysis pathways (e.g., acid-catalyzed vs. base-catalyzed mechanisms) using Gaussian09 at the B3LYP/6-31G* level.

- Molecular dynamics: Simulate interactions with biological membranes (e.g., lipid bilayer permeability via GROMACS) .

Basic: What safety protocols are essential for handling TEEP in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.